molecular formula C13H18N2O2 B169328 N-(4-Methoxyphenyl)piperidine-2-carboxamide CAS No. 19612-30-7

N-(4-Methoxyphenyl)piperidine-2-carboxamide

Cat. No. B169328
CAS RN: 19612-30-7
M. Wt: 234.29 g/mol
InChI Key: BCKRVXIBVRXQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)piperidine-2-carboxamide, also known as MPDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPDC belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry as building blocks for the synthesis of various drugs.

Mechanism Of Action

The exact mechanism of action of N-(4-Methoxyphenyl)piperidine-2-carboxamide is not fully understood, but it is thought to act as an antioxidant and anti-inflammatory agent. N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to reduce levels of reactive oxygen species and inhibit the activation of inflammatory pathways in cells.

Biochemical And Physiological Effects

N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-Methoxyphenyl)piperidine-2-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying oxidative stress and neurodegenerative diseases. However, one limitation is that N-(4-Methoxyphenyl)piperidine-2-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(4-Methoxyphenyl)piperidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Other potential areas of research include its use as an anti-inflammatory agent and its potential effects on other physiological systems.

Synthesis Methods

The synthesis of N-(4-Methoxyphenyl)piperidine-2-carboxamide involves the reaction between 4-methoxybenzoyl chloride and piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-Methoxyphenyl)piperidine-2-carboxamide.

Scientific Research Applications

N-(4-Methoxyphenyl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a neuroprotective agent. Studies have shown that N-(4-Methoxyphenyl)piperidine-2-carboxamide can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

19612-30-7

Product Name

N-(4-Methoxyphenyl)piperidine-2-carboxamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)piperidine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16)

InChI Key

BCKRVXIBVRXQID-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCN2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.